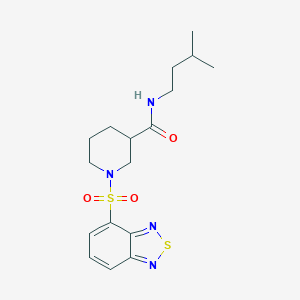
1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.
Sulfonylation: The benzothiadiazole core is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Piperidinecarboxamide Formation: The sulfonylated benzothiadiazole is reacted with piperidinecarboxylic acid derivatives to form the desired piperidinecarboxamide structure.
Isopentyl Substitution: Finally, the isopentyl group is introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
化学反応の分析
Types of Reactions
1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine: A glycine derivative with similar structural features.
N-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}-L-leucine: Another benzothiadiazole derivative with a piperidinecarboxamide structure.
Uniqueness
1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities, distinguishing it from other similar compounds.
特性
CAS番号 |
902630-49-3 |
|---|---|
分子式 |
C17H24N4O3S2 |
分子量 |
396.5g/mol |
IUPAC名 |
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(3-methylbutyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H24N4O3S2/c1-12(2)8-9-18-17(22)13-5-4-10-21(11-13)26(23,24)15-7-3-6-14-16(15)20-25-19-14/h3,6-7,12-13H,4-5,8-11H2,1-2H3,(H,18,22) |
InChIキー |
SZXWNMVIODUJNE-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32 |
正規SMILES |
CC(C)CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















